molecular formula C8H13NOS2 B2780520 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 56347-25-2

3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B2780520
CAS RN: 56347-25-2
M. Wt: 203.32
InChI Key: AKTPBPSFULBPGQ-UHFFFAOYSA-N
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Description

3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .


Synthesis Analysis

A preparative procedure has been developed for the synthesis of 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one . Its reaction with aldehydes afforded a number of previously unknown 5-ylidene derivatives which were screened for antitumor activity . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of this compound is similar to other benzylidenerhodanines found in the Cambridge Structural Database . The structure was characterized by IR and NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound are intriguing. For instance, 3- N -allylrhodanine was condensed under Knoevenagel conditions with p -nitrobenzaldehyde in acetic acid to afford the π-conjugated heterocyclic compound .

Mechanism of Action

Target of Action

Thiazolidin-4-one derivatives, a class to which this compound belongs, have been found to inhibit the cell division cycle phosphatase (cdc25) enzyme . CDC25 is a key regulator of cell cycle progression and has been implicated in cancer development.

Mode of Action

Thiazolidin-4-one derivatives have been shown to interact with their targets, such as cdc25, leading to inhibition of the enzyme’s activity . This interaction can result in the disruption of cell cycle progression, potentially leading to cell death in cancerous cells.

Biochemical Pathways

By inhibiting cdc25, thiazolidin-4-one derivatives can disrupt the cell cycle, particularly the transition from g2 to m phase . This disruption can lead to cell cycle arrest and apoptosis, thereby exerting an anticancer effect.

Pharmacokinetics

Thiazolidin-4-one derivatives are generally believed to have good pharmacokinetic properties, contributing to their potential as drug candidates .

Result of Action

By inhibiting cdc25 and disrupting the cell cycle, thiazolidin-4-one derivatives can induce cell cycle arrest and apoptosis in cancerous cells . This can result in the reduction of tumor growth and potentially the regression of the tumor.

Advantages and Limitations for Lab Experiments

One advantage of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one is its relatively simple synthesis method, which allows for the production of high purity this compound at a reasonable cost. Additionally, this compound has been shown to have a wide range of potential applications, making it an attractive target for researchers in various fields. However, one limitation of this compound is its low solubility in water, which may make it difficult to use in certain applications.

Future Directions

There are several future directions for research on 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one. One area of interest is the development of this compound-based materials, such as polymers and catalysts. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis of this compound derivatives with improved solubility and bioactivity may lead to the development of new drugs and materials.

Synthesis Methods

3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one can be synthesized in several ways, but the most common method involves the reaction of pentan-1-amine with carbon disulfide and chloroacetic acid. The resulting product is then cyclized with thionyl chloride and sodium hydroxide to form this compound. This method yields a relatively high purity this compound product and has been used extensively in the literature.

Scientific Research Applications

3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. This compound has also been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, this compound has been used as a chiral auxiliary in asymmetric synthesis reactions.

properties

IUPAC Name

3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS2/c1-2-3-4-5-9-7(10)6-12-8(9)11/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTPBPSFULBPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)CSC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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